Verrucarin X
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H32O11 |
|---|---|
Molecular Weight |
532.5 g/mol |
IUPAC Name |
(1R,3R,8R,12S,13R,18E,20Z,24R,25S,26S)-12-hydroxy-13,25-dimethyl-11,17,22-trioxospiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C27H32O11/c1-15-8-10-34-20(28)5-3-4-6-21(29)38-17-12-19-27(14-36-27)25(17,2)26(13-35-24(33)22(15)30)9-7-16(23(31)32)11-18(26)37-19/h3-6,11,15,17-19,22,30H,7-10,12-14H2,1-2H3,(H,31,32)/b5-3+,6-4-/t15-,17-,18-,19-,22+,25-,26-,27+/m1/s1 |
InChI Key |
UKQUNUSSEKGBDS-XDXDYSKPSA-N |
Isomeric SMILES |
C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2C[C@@H]3[C@]4([C@]2([C@]5(CCC(=C[C@H]5O3)C(=O)O)COC(=O)[C@H]1O)C)CO4 |
Canonical SMILES |
CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2(C5(CCC(=CC5O3)C(=O)O)COC(=O)C1O)C)CO4 |
Synonyms |
verrucarin X |
Origin of Product |
United States |
Chemical Synthesis and Analog Development
Strategies for Total Synthesis of Trichothecene (B1219388) Core Structures
The synthesis of the rigid and stereochemically rich tricyclic core of trichothecenes has been a central theme in the field. nih.gov This core consists of a cyclohexene (B86901) A-ring, a tetrahydropyranyl B-ring, and a cyclopentyl C-ring, all fused in a unique and sterically demanding arrangement. nih.gov Over the years, chemists have devised a variety of elegant strategies to assemble this challenging framework, often categorized into several main approaches. thieme-connect.com
Given the chirality of trichothecenes and the stereospecificity of their biological interactions, enantioselective synthesis is of paramount importance. While many early syntheses produced racemic mixtures, significant progress has been made in developing asymmetric routes to access enantiomerically pure trichothecene cores. bu.eduacs.org
One notable approach involves the use of a Cr(III)-salen complex-mediated Diels-Alder cycloaddition of 4-pyrones with a simple diene like isoprene (B109036). bu.edu This method allows for the rapid and enantioselective construction of a precursor to the trichothecene core. bu.edu Another strategy has been the development of a concise, asymmetric route to (–)-verrucarol, which at the time was the shortest asymmetric synthesis reported. digitellinc.com This synthesis began with an enantioselective [4+2] cycloaddition to build the cis-fused A/B ring system. digitellinc.com Researchers have also explored the use of chiral starting materials, such as D-glucose, to introduce the necessary stereocenters. nih.govfigshare.comresearchgate.net These approaches often involve a series of stereocontrolled reactions to build the complex ring system from a simple, enantiomerically pure starting material. nih.govfigshare.comresearchgate.net
A diverse arsenal (B13267) of chemical reactions has been employed to tackle the synthesis of the trichothecene skeleton. These key reactions are instrumental in forming the intricate ring systems and installing the required functional groups with high levels of stereocontrol.
Aldol-like C-C Bond Formation: This classic carbon-carbon bond-forming reaction has been a cornerstone in many trichothecene syntheses. nih.govfigshare.comlibretexts.orgwisdomlib.orgnih.gov It is particularly useful for constructing the C-ring and for introducing the quaternary stereocenter at the junction of the B and C rings. nih.govfigshare.com For instance, an intramolecular aldol (B89426) reaction of a fused bicyclic precursor has been a common strategy. thieme-connect.com In the total synthesis of (-)-verrucarol, an aldol-like C-C bond formation was a key step, using a four-carbon aldehyde as an electrophile to create the crucial quaternary carbon. nih.govfigshare.comacs.org
Dieckmann Cyclization: This intramolecular condensation of a dicarbonyl compound is another powerful tool for ring formation. nih.govfigshare.comresearchgate.net It has been successfully used to construct the C-ring equivalent in the synthesis of (-)-verrucarol from a derived ε-ester lactone. nih.govfigshare.comacs.org
Barton's Decarboxylative Oxygenation: This method provides a means to convert a carboxylic acid into a hydroxyl group. nih.govfigshare.comscite.ai In the synthesis of (-)-verrucarol, this reaction was crucial for transforming a carboxylic acid functionality, resulting from the Dieckmann cyclization, into a necessary hydroxyl group. nih.govfigshare.comacs.org
Samarium (II) Iodide-Mediated Radical Cyclization: This single-electron transfer-based reaction has emerged as a powerful method for constructing complex ring systems. digitellinc.combu.edumdpi.comnih.gov A concise route to the trichothecene core of verrucarol (B1203745) was established using a novel samarium (II) iodide (SmI2)-mediated radical cyclization to an enol sulfonate, which generated the complex oxabicyclo[3.2.1]octanone ring system. bu.edu This reaction is known for its high chemoselectivity and ability to forge challenging carbon-carbon bonds. mdpi.comnih.gov
Mizoroki-Heck Reaction: This palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene is a versatile tool for forming carbon-carbon bonds. udel.eduwikipedia.orgmychemblog.comorganic-chemistry.org An asymmetric intramolecular Mizoroki-Heck reaction has been developed as a key step in a short synthetic concept for the enantioselective synthesis of the (–)-verrucarol core structure. udel.edu
Diels-Alder Cycloaddition: This powerful cycloaddition reaction has been widely used to construct the cis-fused AB ring system of the trichothecene core. digitellinc.comgla.ac.ukrsc.org For example, the cycloaddition of coumalyl chloride with isoprene has been explored as a route to trichothecene precursors. A novel asymmetric [4+2] Diels-Alder cycloaddition of 4-pyrones has also been employed to access the trichothecene core. digitellinc.com
Key Synthetic Reactions for Trichothecene Core
| Reaction | Description | Application in Trichothecene Synthesis |
| Aldol-like C-C Bond Formation | Forms a new carbon-carbon bond by reacting an enolate with a carbonyl compound. libretexts.orgwisdomlib.orglibretexts.org | Construction of the C-ring and introduction of the quaternary stereocenter. thieme-connect.comnih.govfigshare.com |
| Dieckmann Cyclization | An intramolecular reaction of a diester to form a β-keto ester, leading to a new ring. nih.govfigshare.comresearchgate.net | Construction of the C-ring equivalent. nih.govfigshare.comacs.org |
| Barton's Decarboxylative Oxygenation | Converts a carboxylic acid to a hydroxyl group via a radical intermediate. nih.govfigshare.comscite.ai | Introduction of a hydroxyl group from a carboxylic acid precursor. nih.govfigshare.comacs.org |
| Samarium (II) Iodide-Mediated Radical Cyclization | A single-electron transfer reaction that initiates a radical cyclization to form rings. bu.edumdpi.comnih.gov | Formation of the complex oxabicyclo[3.2.1]octanone ring system. bu.edu |
| Mizoroki-Heck Reaction | A palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. udel.eduwikipedia.orgmychemblog.comorganic-chemistry.org | Key step in an enantioselective synthesis of the (–)-verrucarol core. udel.edu |
| Diels-Alder Cycloaddition | A [4+2] cycloaddition reaction to form a six-membered ring. digitellinc.comgla.ac.ukrsc.org | Construction of the cis-fused A/B ring system. digitellinc.com |
Enantioselective Synthesis Approaches
Synthetic Efforts Towards Verrucarin X and Its Stereoisomers
While the focus has often been on the more common trichothecenes like verrucarol and T-2 toxin, the synthesis of this compound and its stereoisomers presents unique challenges due to the specific substitution pattern of its macrocyclic ring. digitellinc.combu.edu The total synthesis of this compound itself has been a less explored area compared to its structural relatives. However, the synthetic strategies developed for verrucarol serve as a crucial foundation, as verrucarol is the aglycone core of many macrocyclic trichothecenes, including the verrucarins. digitellinc.combu.edunih.gov
The synthesis of verrucarol, and by extension the core of this compound, has been achieved through various routes, often involving more than 20 steps. bu.edu These syntheses highlight the complexity of assembling the tricyclic system with the correct stereochemistry. A key challenge lies in the controlled formation of the macrocyclic ester linkage between the trichothecene core and the complex diacid side chain that is characteristic of this compound. The development of efficient and stereoselective methods for this macrolactonization step is critical for the total synthesis of this compound and its stereoisomers.
Design and Synthesis of this compound Derivatives and Analogs
The potent biological activity of this compound and other macrocyclic trichothecenes has spurred interest in the design and synthesis of derivatives and analogs. digitellinc.com These efforts are aimed at understanding the structure-activity relationships (SAR) and developing compounds with improved therapeutic indices, such as enhanced target specificity and reduced broad-spectrum reactivity. digitellinc.com
The toxicity of trichothecenes is a major hurdle for their therapeutic development. mdpi.com The C12,13-epoxide ring is a key structural feature responsible for their general cytotoxicity. nih.govmdpi.comwikipedia.org Therefore, modification of this epoxide is a primary strategy to reduce broad reactivity. Opening or removing the epoxide can significantly decrease toxicity. mdpi.com
Other modifications focus on the macrocyclic ring. The nature and length of the diacid chain that forms the macrocycle in this compound are critical for its biological activity. nih.gov Altering the structure of this chain, for instance by changing its length, rigidity, or the functional groups it contains, can modulate the compound's interaction with its biological targets. The goal is to design analogs that retain the desired therapeutic effects while minimizing off-target toxicity.
To systematically probe the structure-activity relationships of macrocyclic trichothecenes, synthetic chemists have focused on creating a variety of analogs. digitellinc.combu.edu These studies involve the synthesis of the trichothecene core, followed by the attachment of different macrocyclic side chains. digitellinc.com By varying the structure of the macrocycle and observing the effects on biological activity, researchers can gain insights into the key features required for potency and selectivity. digitellinc.combu.edu
For example, the development of a concise route to the trichothecene core allows for the generation of various macrocyclic analogues for SAR studies. digitellinc.com These studies are crucial for identifying the pharmacophore—the essential structural features responsible for the biological activity—of this compound and related compounds. This knowledge can then be used to design novel analogs with potentially superior therapeutic properties.
Conjugation with Targeting Moieties (e.g., Folate, Monoclonal Antibodies, Extracellular Vesicles)
The potent cytotoxic nature of Verrucarin A, a macrocyclic trichothecene mycotoxin, has spurred significant research into its development as a therapeutic agent, particularly in oncology and immunology. researchgate.netresearchgate.net A primary strategy to enhance its therapeutic index involves conjugation with targeting moieties. This approach aims to deliver the highly potent toxin selectively to pathological cells, thereby minimizing exposure to healthy tissues. Key strategies under investigation include conjugation with folate, monoclonal antibodies (mAbs), and encapsulation within extracellular vesicles (EVs).
Folate Conjugation
The development of folate-conjugated Verrucarin A is based on the principle of receptor-mediated targeting. The folate receptor (FR), particularly the beta isoform (FRβ), is significantly upregulated on activated macrophages, which are key mediators in numerous inflammatory and autoimmune diseases. researchgate.netnih.gov Similarly, many types of cancer cells overexpress folate receptors to meet their high demand for the vitamin for rapid cell division. purdue.eduresearchgate.net This differential expression pattern makes folate an ideal targeting ligand for delivering cytotoxic agents like Verrucarin A specifically to these cell populations.
In a notable study, a folate-Verrucarin A conjugate was synthesized for the selective elimination of activated macrophages. researchgate.netnih.gov The construct was designed with a redox-sensitive self-immolative linker connecting the folate targeting moiety to the Verrucarin A payload. This intelligent design ensures that the active, unmodified Verrucarin A is released primarily after internalization into the target cell, where the intracellular reducing environment cleaves the linker. researchgate.netnih.gov Because Verrucarin A inhibits protein synthesis, it is effective against both dividing and non-dividing cells, a crucial feature for targeting activated macrophages which are often non-mitotic. researchgate.netnih.gov
In vitro experiments demonstrated the conjugate's specificity and potency. purdue.edu The folate-Verrucarin A prodrug was found to be highly cytotoxic to folate receptor-expressing human KB cells and murine RAW cells. purdue.edu The specificity of this targeting was confirmed by competition assays, where the addition of excess free folic acid inhibited the conjugate's cytotoxic effects. researchgate.netnih.gov
| Cell Line | Target Receptor | IC50 (nM) | Reference |
|---|---|---|---|
| Human KB Cells | Folate Receptor | 70 | purdue.edu |
| Murine RAW Cells | Folate Receptor | 4 | purdue.edu |
Further research successfully demonstrated the conjugate's efficacy in a murine model of inflammatory peritonitis, where it selectively eliminated inflammatory macrophages without harming other cells. researchgate.netnih.gov These findings underscore the potential of folate-targeted Verrucarin A as a promising therapeutic strategy for inflammatory and autoimmune diseases. researchgate.net
Monoclonal Antibody Conjugation
Monoclonal antibodies (mAbs) offer a highly specific method for targeting cell surface antigens that are overexpressed on cancer cells. pharmaceutical-journal.com The conjugation of potent small-molecule toxins to mAbs creates antibody-drug conjugates (ADCs), a powerful class of biotherapeutics designed to deliver cytotoxicity directly to tumors. google.comnih.gov Verrucarin A and other trichothecenes have been explored as payloads for such ADCs. researchgate.net
The fundamental concept of an ADC involves a mAb that binds to a tumor-associated antigen, a stable linker, and a cytotoxic payload. google.com Upon binding to the target cell, the ADC is internalized, and the payload is released, leading to cell death. pharmaceutical-journal.com Research has highlighted the potential of conjugating T-2 toxin, another trichothecene, with anti-cancer monoclonal antibodies, which significantly suppressed the growth of thymoma and colon cancer cells. researchgate.net This provides a strong rationale for developing Verrucarin A-based ADCs.
A sophisticated application of this principle combines mAb targeting with nanoparticle delivery systems. In one study, Verrucarin A was delivered to glioblastoma (GBM) using an extracellular vesicle directed by a monoclonal antibody. mdpi.comnih.govnih.gov This system is discussed in more detail below.
Extracellular Vesicles
Extracellular vesicles (EVs) are natural, cell-derived nanoparticles that play a role in intercellular communication. dovepress.com Their intrinsic properties, such as stability in circulation, biocompatibility, low immunogenicity, and the ability to cross natural barriers like the blood-brain barrier (BBB), make them highly attractive as drug delivery vehicles. mdpi.comnih.govdovepress.commdpi.com
Researchers have successfully developed a targeted delivery system for Verrucarin A using EVs to treat glioblastoma, one of the most aggressive brain tumors. mdpi.comnih.gov In this system, EVs were generated from a human cell line (HEK293F), loaded with Verrucarin A, and then surface-tagged with a monoclonal antibody against the epidermal growth factor receptor (EGFR), which is highly expressed on GBM cells. mdpi.comnih.gov
This engineered construct, termed mAb-EV-Ver-A, demonstrated remarkable capabilities. mdpi.comnih.gov
Targeting and Delivery : Confocal microscopy and in vivo imaging confirmed that the mAb-tagged EVs could penetrate the blood-brain barrier, specifically target intracranial glioblastoma xenografts, and deliver their payload intracellularly. mdpi.comnih.gov
Potency : The in vitro cytotoxicity of the Verrucarin A delivered via this method was potent, with IC50 values against glioblastoma cell lines in the low nanomolar range. mdpi.comnih.govnih.gov
| Delivery System | Target | Payload | Key Finding | IC50 Range (nM) | Reference |
|---|---|---|---|---|---|
| mAb-Directed Extracellular Vesicle (mAb-EV) | Epidermal Growth Factor Receptor (EGFR) on Glioblastoma | Verrucarin A | Penetrated blood-brain barrier and targeted intracranial tumors. | 2-12 | mdpi.comnih.gov |
This research highlights the great potential of mAb-directed EVs as an effective vehicle for delivering highly potent natural compounds like Verrucarin A to treat challenging cancers such as glioblastoma. mdpi.comnih.gov
Structural Elucidation and Conformational Analysis of Verrucarin X
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules like Verrucarin X. mdpi.com It provides detailed information about the chemical environment of individual atoms, enabling the piecing together of the molecular puzzle. mdpi.commdpi.com
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for identifying the types and connectivity of atoms within a molecule. mdpi.com For this compound, analysis of the ¹H NMR spectrum reveals the number of different proton environments, their electronic surroundings, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum complements this by showing the number of non-equivalent carbon atoms and their functional group types (e.g., carbonyl, olefinic, aliphatic).
In a study that isolated this compound from fermentations of Myrothecium roridum, its structure was elucidated and reported as a new compound. scispace.com High-resolution mass spectrometry suggested a molecular formula of C₂₇H₃₂O₁₁, which was consistent with the NMR data. scispace.com The detailed ¹H and ¹³C NMR data were recorded in deuterated dimethyl sulfoxide (B87167) (CD₃SOCD₃) and are presented below. scispace.com
Table 1: ¹H NMR Data for this compound (in CD₃SOCD₃, 500 MHz) Data sourced from Schoettler et al. (2006). scispace.com
| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|---|---|---|---|
| 2 | 6.01 | d | 5.5 |
| 3 | 4.02 | d | 5.5 |
| 4 | 4.96 | s | |
| 7α | 2.05 | m | |
| 7β | 1.83 | m | |
| 8α | 2.23 | m | |
| 8β | 1.95 | m | |
| 10 | 6.44 | dd | 11.5, 8.5 |
| 11 | 5.48 | d | 8.5 |
| 13α | 3.82 | d | 4.0 |
| 13β | 3.65 | d | 4.0 |
| 14 | 0.82 | s | |
| 15 | 4.41 | d | 2.5 |
| 16 | 1.74 | s | |
| 2' | 6.13 | d | 1.5 |
| 4' | 7.42 | d | 15.5 |
| 5' | 6.30 | dd | 15.5, 11.5 |
| 6' | 7.15 | d | 11.5 |
| 8' | 4.80 | s | |
| 10' | 2.50 | m | |
| 11' | 1.05 | d | 7.0 |
Table 2: ¹³C NMR Data for this compound (in CD₃SOCD₃, 125 MHz) Data sourced from Schoettler et al. (2006). scispace.com Multiplicities were determined by HMQC experiments.
| Position | Chemical Shift (δ) (ppm) | Multiplicity |
|---|---|---|
| 2 | 78.3 | CH |
| 3 | 49.3 | CH |
| 4 | 75.3 | CH |
| 5 | 42.1 | C |
| 6 | 46.9 | C |
| 7 | 25.1 | CH₂ |
| 8 | 34.3 | CH₂ |
| 9 | 139.1 | C |
| 10 | 118.0 | CH |
| 11 | 65.5 | CH |
| 12 | 64.1 | C |
| 13 | 46.9 | CH₂ |
| 14 | 15.6 | CH₃ |
| 15 | 66.8 | CH |
| 16 | 22.9 | CH₃ |
| 1' | 164.8 | C |
| 2' | 119.5 | CH |
| 3' | 155.0 | C |
| 4' | 126.9 | CH |
| 5' | 143.1 | CH |
| 6' | 133.4 | CH |
| 7' | 164.0 | C |
| 8' | 65.1 | CH₂ |
| 9' | 171.1 | C |
| 10' | 39.5 | CH |
| 11' | 18.7 | CH₃ |
Determining the absolute configuration of stereogenic centers is a critical challenge in natural product chemistry. Mosher's ester analysis is a powerful NMR-based method used to deduce the absolute configuration of chiral secondary alcohols. mdpi.comsigmaaldrich.comspringernature.com The method involves creating diastereomeric esters by reacting the alcohol with the (R) and (S) enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). springernature.com By comparing the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomeric esters, the absolute stereochemistry can be assigned. mdpi.com
In a recent study aimed at refining the characterization of known trichothecenes, Mosher's ester analysis was applied to this compound. nih.gov This analysis was crucial for unambiguously determining the absolute configuration at the C-2' position, which was assigned as S. nih.gov
Two-dimensional NOESY experiments are instrumental for determining the spatial proximity of protons within a molecule, irrespective of their bonding connections. chemrxiv.orgmdpi.com This technique detects through-space correlations between protons that are typically less than 5 Å apart, providing crucial data for establishing relative stereochemistry and mapping the molecule's three-dimensional shape or conformation. chemrxiv.org
For this compound and its epimers, NOESY data provided confirmatory evidence for the configuration of stereocenters. nih.gov For instance, in a related epimer, key NOESY correlations between H-3′ and H-8α helped to establish an inversion at that stereocenter relative to the known literature. nih.gov In the analysis of this compound, NOESY correlations were utilized to confirm the relative configuration of the entire molecule, complementing the data from Mosher's analysis and other spectroscopic methods. nih.gov
Application of Mosher's Ester Analysis for Absolute Configuration Assignment
Mass Spectrometry for Molecular Mass Determination and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is indispensable for determining the precise molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRESIMS) is particularly powerful, providing mass accuracy to within a few parts per million.
For this compound, HRESIMS analysis yielded a measured [M+H]⁺ ion at m/z 533.2029, which corresponds to the elemental formula C₂₇H₃₃O₁₁, confirming the formula derived from NMR data. scispace.com In mass spectrometry, molecules are ionized and often break apart into smaller, charged fragments. msu.edulibretexts.org The pattern of these fragments is unique to the molecule's structure and can provide valuable information for its identification. rsc.org While a detailed fragmentation study for this compound is not extensively documented, the fragmentation of trichothecenes typically involves characteristic losses, such as water (H₂O), and cleavages within the macrocyclic ester side chain, which aids in structural confirmation.
Electronic Circular Dichroism (ECD) for Chiral Information
ECD was used to refine the characterization and confirm the absolute configuration of this compound. nih.govnih.gov By comparing the experimental ECD spectrum of this compound with that of closely related and well-characterized trichothecenes, researchers could confirm that the core trichothecene (B1219388) structure possessed the same absolute configuration. nih.gov This comparative approach is a powerful tool for assigning stereochemistry, especially when X-ray quality crystals are unavailable.
X-ray Crystallographic Analysis for Definitive Structural Confirmation
Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.gov The technique involves diffracting X-rays off a single, well-ordered crystal of the compound, which produces a diffraction pattern that can be mathematically resolved into a detailed electron density map of the molecule. nih.gov
While a specific single-crystal X-ray structure for this compound itself has not been reported in the reviewed literature, this technique has been successfully applied to closely related compounds. For example, the structure and absolute stereochemistry of Verrucarin A were definitively established by the X-ray analysis of a p-iodobenzenesulphonate derivative. nih.govrsc.org The successful application of this method to Verrucarin A provides a solid, confirmed structural framework for the entire class of verrucarin-type trichothecenes, lending high confidence to the structures of analogues like this compound that have been elucidated by a combination of other spectroscopic methods.
Biological Activities and Preclinical Applications
Anticancer Activity (in vitro models)
Verrucarin X has demonstrated pronounced cytotoxic activity, indicating its potential to inhibit the proliferation of cancer cells. Research involving its isolation from fermentations of Myrothecium roridum characterized it as a new compound with the ability to inhibit the growth of human breast cancer cell lines. nih.gov Studies have reported its inhibitory concentration (IC50) values to be in the micromolar range. nih.gov The primary mechanism behind its cytotoxic effect is believed to be the preferential inhibition of in vivo protein biosynthesis. nih.gov
Table 1: Cytotoxic Activity of this compound
| Compound | Activity Range | Mechanism of Action | Reference |
|---|
Note: This table is based on limited available data. Further research is needed to establish IC50 values across a wider range of cancer cell lines.
Currently, there is no specific scientific literature available that details the ability of this compound to induce apoptosis (programmed cell death) in cancer cells. While its cytotoxic activity is established, further investigation is required to determine if this occurs via apoptotic pathways.
The specific mechanisms by which this compound may affect the cell cycle in cancer cells have not been documented in available research. Studies are needed to ascertain whether it causes cell cycle arrest at specific checkpoints.
There is currently no available research data on the effects of this compound on cancer stem cells (CSCs). Investigations into its potential to inhibit CSC self-renewal or suppress CSC markers have not been reported.
The potential for this compound to act as a sensitizing agent to enhance the efficacy of other anti-cancer drugs has not been explored in the existing scientific literature. Combination studies are required to evaluate any synergistic effects.
Targeting Cancer Stem Cells (e.g., Inhibition of Self-Renewal, Suppression of CSC Markers)
Antimalarial Activity (in vitro studies)
There is no specific information in the current body of scientific research regarding the in vitro antimalarial activity of this compound against Plasmodium species. While other related macrocyclic trichothecenes, such as Verrucarin A, have shown activity against the malaria parasite, the efficacy of this compound in this regard remains to be investigated. acs.orgcaymanchem.comnih.gov
Efficacy against Blood and Liver Stages of Plasmodium Species
Research has demonstrated the potent antimalarial activity of various trichothecenes, including compounds structurally related to this compound. For instance, Verrucarin A has shown high potency against the asexual blood stages of Plasmodium falciparum and the liver stages of Plasmodium vivax. nih.govacs.orguga.edu Specifically, Verrucarin A exhibited an EC50 value of 0.45 nM against the asexual blood stage of the W2 strain of P. falciparum. acs.org Another study reported an EC50 of 0.9 ng/ml against the multidrug-resistant K1 strain of P. falciparum. caymanchem.com The macrocyclic trichothecenes, including verrucarin A and roridin (B1174069) A, isolated from Myrothecium verrucaria have demonstrated strong antimalarial activity against Plasmodium falciparum (K1 strain). biomedres.us
While Verrucarin A shows significant effectiveness against both blood and liver stages of the malaria parasite, its utility as a drug is hampered by its cytotoxicity. nih.govacs.orgnih.gov Despite its low selectivity, the direct impact on the parasite's synthesis processes suggests its potential as a chemical tool for studying protein synthesis inhibition in Plasmodium. nih.govacs.orguga.edu The structural features of these compounds are critical for their activity; for example, verrucarol (B1203745), which has free hydroxyl groups at specific positions, is inactive. acs.org
Table 1: Antimalarial Activity of Verrucarin A
| Parameter | Value | Strain/Stage |
|---|---|---|
| EC50 | 0.45 nM | P. falciparum (W2 strain, asexual blood stage) acs.org |
| EC50 | 0.9 ng/ml | P. falciparum (K1 strain) caymanchem.com |
Use as Chemical Probes for Protein Synthesis Inhibitors
This compound and related trichothecenes are recognized as potent inhibitors of protein synthesis. nih.govscispace.com This characteristic makes them valuable as chemical probes to investigate the mechanisms of protein synthesis. nih.govacs.orguga.edu Verrucarin A, for example, inhibits protein synthesis by targeting the eukaryotic ribosome. d-nb.info It is believed to interfere with the peptidyl transferase center on the ribosome, thereby blocking the elongation step of translation. spandidos-publications.com
Studies have shown that Verrucarin A can inhibit translation initiation by preventing the formation of the initial peptide bond. nih.gov It is also suggested that Verrucarin A's inhibitory effect is particularly potent on reinitiating ribosomes. nih.gov The ability of these compounds to directly affect the parasite's synthesis machinery, despite their cytotoxicity, makes them useful tools for dissecting the intricacies of protein synthesis in pathogens like Plasmodium. nih.govacs.orgnih.gov
Antifungal and Antibacterial Properties
This compound exhibits moderate antifungal activity. nih.govscispace.com In studies, it has shown effects against fungi such as Nematospora coryli and Mucor miehei. scispace.com While no antibacterial activity was detected for this compound in a plate diffusion assay at concentrations up to 100 μ g/disc , other related trichothecenes have shown a broader spectrum of antimicrobial action. scispace.com
For instance, Verrucarin J is active against several plant pathogenic fungi, including B. cinerea, C. coccodes, F. oxysporum, and M. oryzae, with MIC values of 12.5, 6.3, 50, and 12.5 µg/ml, respectively. caymanchem.com Verrucarin A has demonstrated inhibitory activity against Aspergillus fumigatus and Candida albicans, with minimum inhibitory concentrations of 16 and 4 μg/mL, respectively. eurekalert.org Furthermore, 8-Acetylverrucarin L shows antifungal activity against Saccharomyces cerevisiae, Candida albicans, and Geotrichum candidum. targetmol.com Some trichothecenes have also shown activity against Phytophthora nicotianae. acs.org
Table 2: Antifungal Activity of Verrucarin Analogs
| Compound | Fungus | Activity (MIC) |
|---|---|---|
| Verrucarin J caymanchem.com | B. cinerea | 12.5 µg/ml |
| C. coccodes | 6.3 µg/ml | |
| F. oxysporum | 50 µg/ml | |
| M. oryzae | 12.5 µg/ml | |
| Verrucarin A eurekalert.org | Aspergillus fumigatus | 16 μg/mL |
| Candida albicans | 4 μg/mL | |
| 8-Acetylverrucarin L targetmol.com | Saccharomyces cerevisiae | - |
| Candida albicans | - | |
| Geotrichum candidum | - |
Nematicidal Activity
The fungus Myrothecium verrucaria, a known producer of this compound, and its metabolites have demonstrated significant nematicidal activity. ekb.eg Specifically, the metabolites verrucarin A and roridin A, isolated from M. verrucaria, have been identified as major active compounds against the root-knot nematode Meloidogyne incognita. researchgate.netscielo.br
In vitro studies have shown that Verrucarin A is effective against M. incognita, with a median effective concentration (EC50) of 1.88 μg/mL for killing juveniles hatched from treated eggs. caymanchem.comresearchgate.net Another study reported that Verrucarin A, at a concentration of 2 ppm or higher, significantly reduced the viability of Meloidogyne javanica juveniles after 72 hours of exposure. researchgate.net This nematicidal action is attributed to the inhibition of egg hatching and increased mortality of the second-stage juveniles. ekb.eg
Table 3: Nematicidal Activity of Verrucarin A
| Nematode Species | Activity | Concentration |
|---|---|---|
| Meloidogyne incognita caymanchem.comresearchgate.net | EC50 | 1.88 μg/mL |
| Meloidogyne javanica researchgate.net | Significant reduction in viability | ≥ 2 ppm |
Bioherbicidal Potential
The fungus Myrothecium verrucaria, which produces this compound, has been explored for its bioherbicidal properties against a range of problematic weeds. biomedres.usscirp.orgscirp.org Formulations of this fungus have shown high virulence and efficacy in controlling various weed species. researchgate.netmdpi.com
A significant challenge for the practical application of M. verrucaria as a bioherbicide is the production of macrocyclic trichothecenes like Verrucarin A and roridin A, which are mycotoxins. scirp.orgnih.gov However, research has shown that it is possible to create formulations with reduced mycotoxin levels that retain bioherbicidal efficacy. For example, a mycelial formulation of M. verrucaria, which is devoid of the trichothecene-producing spores, has demonstrated high bioherbicidal activity. scirp.orgscirp.org Furthermore, washing the spores with water can significantly reduce the concentration of these mycotoxins without compromising the herbicidal effectiveness. nih.gov
Structure Activity Relationship Sar Studies for Verrucarin X and Analogs
Correlation of Structural Features with Biological Potency
The toxicity and biological activity of macrocyclic trichothecenes like Verrucarin X are governed by several key structural motifs. Research has identified the core tricyclic sesquiterpenoid structure, specific functional groups, and the complex macrocycle as primary determinants of their potent effects, which often involve the inhibition of protein synthesis. scispace.com
The 12,13-epoxy ring is a cornerstone of trichothecene (B1219388) toxicity. msdvetmanual.comresearchgate.net This functional group is considered essential for their biological activity, playing a key role in the inhibition of protein synthesis by binding to the ribosome. researchgate.net Studies have demonstrated that the cleavage or opening of this epoxide ring results in a significant reduction or complete loss of cytotoxic potency. researchgate.netsemanticscholar.org For instance, the detoxification of trichothecenes often involves microbial transformations that target and disrupt this critical epoxy group. researchgate.net This feature's necessity for activity is a consistent finding across the diverse family of trichothecene mycotoxins. loinc.org
The double bond located between carbons 9 and 10 of the trichothecene core is another structural feature considered essential for toxicity. researchgate.netbu.edu This olefinic bond, in conjunction with the 12,13-epoxy group, defines the fundamental structure required for biological action. researchgate.net In-depth analysis of the interaction between trichothecenes and the ribosome reveals that the C9,10 double bond contributes to the necessary hydrophobic stacking interactions within the ribosomal binding pocket. researchgate.net The removal of this double bond has been shown to result in a complete loss of toxic activity, underscoring its critical role in the molecule's ability to exert its biological effects. researchgate.net
The presence, position, and nature of ester and hydroxyl (-OH) groups on the trichothecene skeleton and its side chain profoundly modulate biological potency. toxno.com.aunih.gov The ester linkages that form the macrocyclic ring between C-4 and C-15 are particularly crucial. Hydrolysis of these esters, which results in the formation of free hydroxyl groups at these positions, leads to a dramatic loss of activity. This is clearly demonstrated by comparing the high potency of Verrucarin A with its hydrolysate, Verrucarol (B1203745), which is completely inactive. acs.org
Furthermore, the pattern of hydroxylation and acetylation at other positions influences toxicity. A hydroxyl group at the C-3 position is known to enhance toxicity. researchgate.netnih.gov In contrast, substitutions at other positions can have varied effects. For example, this compound, a natural analog of 16-hydroxyverrucarin A, exhibits different levels of cytotoxicity, highlighting that even subtle changes to the macrocycle, such as the oxidation state of the C-16 methyl group, can significantly alter potency. scispace.com
| Compound | Key Structural Features | Relative Potency (vs. Plasmodium) |
|---|---|---|
| Verrucarin A | Macrocyclic diester at C-4/C-15 | High |
| Anguidine | Non-macrocyclic; Acetyl groups at C-4/C-15 | Moderate |
| Verrucarol | Free hydroxyl groups at C-4/C-15 (hydrolyzed macrocycle) | Inactive |
Data sourced from a comparative study on the antimalarial activity of trichothecenes. acs.org
Type D trichothecenes, such as the verrucarins, are defined by the presence of a macrocyclic ester or triester bridge linking the C-4 and C-15 positions of the core skeleton. nih.govrivm.nl This macrocycle is of crucial importance for achieving high biological activity and selectivity. researchgate.net While simpler, non-macrocyclic trichothecenes like anguidine are active, macrocyclic variants like Verrucarin A are generally more potent. bu.eduacs.org
| Trichothecene Type | Example Compound | Structural Characteristic | General Potency |
|---|---|---|---|
| Macrocyclic (Type D) | Verrucarin A / this compound | C-4 and C-15 linked by a complex ester bridge | Generally higher |
| Non-macrocyclic (Type A) | Anguidine | Simple ester/hydroxyl groups at C-4 and C-15 | Generally lower than macrocyclic |
This table provides a generalized comparison based on multiple sources. bu.eduacs.orgnih.gov
Influence of Ester Functionalities and Hydroxyl Groups
Stereochemical Effects on Biological Activity
Chirality and the specific three-dimensional arrangement of atoms (stereochemistry) play a central role in the biological activity of complex natural products like this compound. rsc.org The absolute configuration of the trichothecene core, including the half-chair conformation of the A-ring and the chair conformation of the B-ring, has been determined through X-ray crystallography and is vital for its interaction with the ribosome. nih.gov
Moreover, the stereochemistry of the macrocyclic portion of the molecule is considered of crucial importance for both potency and selectivity. researchgate.netacs.org Different stereoisomers (diastereomers) of a given compound can exhibit vastly different biological activities because biological targets, such as enzyme active sites and receptor binding pockets, are themselves chiral. rsc.org For the verrucarins and related roridins, even subtle changes in the stereochemical configuration of the side-chain carbons can lead to significant variations in their cytotoxic profiles. nih.gov
Computational Approaches to SAR (e.g., Molecular Docking)
Computational methods, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for understanding the SAR of this compound and its analogs at an atomic level. nih.govacs.org These in silico techniques are used to model the interaction between a ligand (like Verrucarin A) and its biological target, most notably the A-site of the 60S ribosomal subunit. researchgate.netontosight.ai
Molecular docking studies have successfully predicted and rationalized the binding mode of trichothecenes. nih.gov These models show the molecule fitting into a pocket formed by the 25S rRNA, with the crucial 12,13-epoxy group and the C9,10-olefin making key hydrophobic and hydrogen-bonding interactions with specific nucleotides. researchgate.netnih.gov Such simulations explain why these functional groups are essential for activity. They also provide a structural framework for understanding how different substituents on the trichothecene core and macrocycle can either enhance or diminish binding affinity by making or breaking favorable contacts within the binding pocket. nih.gov These computational insights are highly consistent with experimental data and provide a powerful platform for predicting the activity of new analogs and for designing molecules with modified biological profiles. nih.govacs.org
Development of SAR Models for Optimized Biological Activity
The development of robust Structure-Activity Relationship (SAR) models is a critical step in the optimization of the biological activity of this compound and its analogs. By systematically modifying the chemical structure and evaluating the corresponding changes in biological potency, researchers can identify key molecular features that govern the desired therapeutic effects, such as cytotoxicity against cancer cells. These insights are then translated into predictive quantitative structure-activity relationship (QSAR) models, which guide the rational design of novel derivatives with enhanced activity and selectivity.
Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in elucidating the structural requirements for the cytotoxicity of trichothecene macrolides, the class of compounds to which this compound belongs. nih.govacs.org These models correlate the biological activity of a series of compounds with their 3D molecular properties, such as steric and electrostatic fields.
For a series of 31 toxins with the trichothecene nucleus and a macrolide ring, a CoMFA model with a Q² of 0.518 and an R² of 0.855, and a CoMSIA model with a Q² of 0.695 and an R² of 0.960 were developed. nih.gov These models revealed the significant role of electrostatics and steric factors in the activity of these toxins. nih.gov Furthermore, the conformation of the macrolide ring was found to be a crucial determinant of toxicity. nih.gov
Subsequent studies on a broader range of cytotoxic trichothecene macrolides have further refined these models. The inclusion of hydrophobic and hydrogen-bond acceptor factors in CoMSIA models has provided a more comprehensive understanding of the SAR. acs.org These analyses have consistently shown that modifications to the macrolide ring and the trichothecene core can lead to significant variations in cytotoxic activity.
The development of these SAR and QSAR models relies on the synthesis and biological evaluation of a diverse set of analogs. The data from these studies, particularly the half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines, form the basis for building predictive models.
Detailed Research Findings
Recent research has focused on the isolation of novel trichothecene macrolides and the synthesis of new derivatives to expand the SAR knowledge base. These studies provide crucial data points for the refinement of QSAR models.
One study reported the isolation of new trichothecene macrolide epimers from an endophytic fungus. researchgate.net The cytotoxic activities of these compounds were evaluated, providing valuable data for SAR analysis. Another investigation into macrocyclic trichothecenes from Myrothecium verrucaria led to the identification of several new compounds with potent cytotoxic activity against human oral squamous cell carcinoma (CAL27) and human colorectal cancer (HCT116) cell lines. cjnmcpu.comcjnmcpu.com
A significant finding from these studies is the impact of specific functional groups on cytotoxicity. For instance, the presence of an acetyl ester group at position C-8 was found to significantly reduce cytotoxicity. cjnmcpu.com Conversely, modifications at other positions on the macrolide ring have been shown to enhance activity.
The table below summarizes the cytotoxic activities of a selection of this compound analogs and related trichothecene macrolides against various cancer cell lines. This data is essential for the development and validation of predictive QSAR models.
| Compound | Cell Line | IC₅₀ (nM) | Source |
|---|---|---|---|
| Mytoxin D | CAL27 | 3 | cjnmcpu.com |
| Mytoxin D | HCT116 | 6 | cjnmcpu.com |
| Mytoxin F | CAL27 | 4 | cjnmcpu.com |
| Mytoxin F | HCT116 | 5 | cjnmcpu.com |
| Myrothecine D | K562 | 56 | acs.org |
| Myrothecine E | SW1116 | 16000 | acs.org |
| Verrucarin A | U251 | 2.1 | mdpi.com |
| Verrucarin A | U87 | 2.1 | mdpi.com |
The continuous expansion of such datasets, coupled with advanced computational modeling techniques, is paving the way for the design of next-generation this compound analogs with optimized therapeutic potential. These predictive models not only accelerate the drug discovery process but also reduce the reliance on extensive and resource-intensive screening of compound libraries.
Analytical and Detection Methodologies for Verrucarin X in Research Settings
Chromatographic Techniques for Separation and Purification
Chromatography is a fundamental technique for the separation and analysis of complex mixtures. It relies on the differential distribution of components between a stationary phase and a mobile phase. This method is highly effective for isolating and purifying compounds like Verrucarin X from intricate biological or environmental samples.
High-speed countercurrent chromatography (HSCCC) has emerged as an efficient method for the preparative separation and purification of trichothecene (B1219388) mycotoxins, including verrucarins. nih.govresearchgate.net HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid support media, thereby preventing the irreversible adsorption of the sample. researchgate.net In one study, a stepwise elution HSCCC method was successfully used to isolate and purify verrucarin J and verrucarin L acetate (B1210297) from a crude extract of the marine fungus Fusarium sp. LS68. nih.govresearchgate.net The process yielded these compounds with a purity of over 98%. researchgate.net This demonstrates the capability of HSCCC to produce highly pure trichothecene standards necessary for research and monitoring purposes. nih.govresearchgate.net
Other chromatographic methods, such as high-performance liquid chromatography (HPLC), are also integral to the analysis of this compound. nih.gov HPLC is often coupled with other detection methods, like mass spectrometry, to enhance specificity and sensitivity. nih.govmdpi.com
Spectroscopic Detection Methods
Spectroscopic techniques are widely used for the detection and quantification of this compound, often in combination with immunoassays or other specific recognition elements.
Antibody-Based Spectroscopic Biosensors (e.g., FTIR-ATR)
Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, offers a powerful, label-free detection method. researchgate.netmt.com This technique measures the infrared spectrum of a sample in direct contact with an ATR crystal, providing information about its molecular composition. mt.comgammadata.se
A spectroscopic biosensor for Verrucarin A was developed using FTIR-ATR combined with a specific anti-Verrucarin A monoclonal antibody. researchgate.net In this system, the antibody is directly attached to the surface of the infrared element. researchgate.net This biosensor demonstrated a significant improvement in sensitivity compared to traditional methods, with a detection limit of 2 pg/ml in buffer and 6 pg/ml in complex dust samples. researchgate.net The dynamic range for detection was also broad, spanning four orders of magnitude. researchgate.net This high sensitivity and wide dynamic range make FTIR-ATR biosensors a valuable tool for detecting low levels of Verrucarin A in environmental samples. researchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. tandfonline.comusda.gov Commercially available ELISA kits are utilized for the detection of a range of trichothecene mycotoxins, including Verrucarin A. tandfonline.comusda.gov These assays have shown linear responses for Verrucarin A standards over a concentration range of 0.2 to 20 parts per billion (ppb). tandfonline.comusda.gov
In a competitive ELISA format, the assay's sensitivity for roridin (B1174069) A, a related macrocyclic trichothecene, was found to be between 5 to 50 ng/ml. nih.gov The antibodies used in these assays can exhibit cross-reactivity with other macrocyclic trichothecenes, with relative cross-reactivities for roridin A, roridin J, verrucarin A, satratoxin H, and satratoxin G being 1, 0.41, 0.15, 0.15, and 0.07, respectively. nih.gov While ELISA provides a rapid and sensitive method for quantification, the potential for cross-reactivity must be considered when interpreting results. tandfonline.comnih.gov
Fluorescence Assays for Aptamer-Based Detection
Aptamers, which are single-stranded DNA or RNA molecules, can bind to specific target molecules with high affinity and specificity. acs.org This property makes them ideal for use in biosensors. acs.org A fluorescence-based assay utilizing a novel single-stranded DNA (ssDNA) aptamer specific to Verrucarin A has been developed. acs.org
This aptasensor demonstrated a strong binding affinity of 29.5 nM and high specificity for Verrucarin A over other structurally similar mycotoxins. acs.org The fluorescence assay showed a limit of detection of 4.1 nM and a limit of quantification of 12 nM. acs.org The results from this aptasensor were comparable to those obtained with LC-MS/MS, indicating its potential for practical applications in detecting Verrucarin A in samples like dust extracts. acs.org Fluorescence-based aptasensors offer a sensitive and specific alternative for mycotoxin detection. frontiersin.orgfrontiersin.org
Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of multiple mycotoxins. nih.gov This method combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry. nih.govmdpi.com
An LC-MS/MS method was developed for the simultaneous determination of 16 mycotoxins, including Verrucarin A, in samples from buildings with fungal growth. nih.gov The samples were analyzed using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with multiple reaction monitoring (MRM). nih.gov This method demonstrated very low detection limits, ranging from 0.009 to 50 pg/µL for filter samples and 0.04 to 75 pg/µL for fungal culture samples. nih.gov The high sensitivity and specificity of LC-MS/MS make it a gold standard for mycotoxin analysis, allowing for the accurate quantification of this compound even at trace levels. nih.govmdpi.com
Bioassays for Detection and Relative Potency Assessment (e.g., Yeast Beta-Galactosidase Inhibition Assay)
Bioassays are valuable tools for assessing the biological activity and relative potency of mycotoxins. nih.govnih.gov These assays utilize a biological response to indicate the presence and toxicity of a compound. nih.gov
Computational Analytical Methods
In Silico Analysis of Binding Sites (e.g., Molecular Dynamics, Molecular Docking Simulations)
Information unavailable in search results.
Cheminformatic Tools for Compound Analysis
Information unavailable in search results.
Future Research Directions and Translational Perspectives for Verrucarin X
Exploration of Novel Fungal Strains for Verrucarin X Production
This compound is a secondary metabolite produced by various fungal species, most notably from the genus Myrothecium. biomedres.usmdpi.com A significant avenue for future research lies in the systematic exploration and identification of novel fungal strains capable of producing this compound, potentially with higher yields or unique analog profiles. While Myrothecium verrucaria and Myrothecium roridum are known producers, a broader screening of diverse ecological niches could uncover new fungal sources. biomedres.usmdpi.com For instance, a strain of Myrothecium verrucaria, designated as strain X-16, has been identified as a parasitic fungus to the nematode Meloidogyne hapla, suggesting the potential for discovering strains with unique biological associations and metabolic capabilities. researchgate.netbiomedres.us
The discovery of new producing strains is not only crucial for improving production efficiency but also for discovering novel structural analogs of this compound. These analogs may possess altered biological activities, offering a broader spectrum of compounds for therapeutic investigation. Advanced screening techniques, including genomics- and metabolomics-based approaches, can accelerate the identification of promising candidate strains from environmental samples.
Synthetic Biology Approaches for Enhanced Biosynthesis
Synthetic biology offers a powerful toolkit to enhance the production of this compound and to generate novel derivatives. nih.gov By manipulating the biosynthetic gene clusters responsible for its production, researchers can overcome the limitations of natural fermentation and rationally design pathways for improved yields and modified structures. anr.frrsc.org This can involve the heterologous expression of the this compound biosynthetic pathway in a more tractable host organism, allowing for easier genetic manipulation and process optimization. rsc.org
Furthermore, techniques such as promoter engineering, gene knockout, and the introduction of heterologous genes can be employed to redirect metabolic fluxes towards this compound synthesis and to create "unnatural" natural products with potentially enhanced properties. nih.govwur.nl For instance, the engineering of nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), key enzymes in the biosynthesis of many complex natural products, has shown promise in generating structural diversity. rsc.org The application of CRISPR-Cas9 and other genome editing tools can facilitate precise modifications to the fungal genome to achieve these goals. wur.nlmdpi.com Such approaches have the potential to not only increase the supply of this compound for research but also to create a platform for the discovery of new bioactive compounds. nih.gov
Advanced Delivery Systems for Targeted Research Applications
The potent cytotoxicity of this compound necessitates the development of advanced delivery systems to enable its use in targeted research applications, particularly in preclinical cancer models. These systems aim to enhance the compound's therapeutic index by increasing its concentration at the target site while minimizing systemic exposure and associated toxicity.
Nanoparticle-based drug delivery systems have emerged as a promising strategy for improving the therapeutic efficacy of anticancer agents. mdpi.comfrontiersin.org Various nanocarriers, such as liposomes, polymeric nanoparticles, and micelles, can encapsulate this compound, altering its pharmacokinetic profile and enabling targeted delivery. mdpi.comnih.gov Surface modification of these nanoparticles with targeting ligands, such as antibodies or peptides, can further enhance their specificity for cancer cells. mdpi.com For example, PEGylated liposomal formulations have been shown to improve the delivery of chemotherapeutics to tumor tissues. mdpi.com The development of pH-responsive nanoparticles that release their payload in the acidic tumor microenvironment is another area of active investigation. acs.org These advanced formulations could overcome challenges associated with the poor solubility and non-specific toxicity of this compound, paving the way for its evaluation in in vivo models. frontiersin.org
Extracellular vesicles (EVs), including exosomes and microvesicles, are natural nanocarriers that play a crucial role in intercellular communication. uu.nlresearchgate.net Their inherent biocompatibility, low immunogenicity, and ability to cross biological barriers make them an attractive platform for drug delivery. researchgate.net Recent studies have demonstrated the potential of EVs to deliver therapeutic agents, including small molecules and nucleic acids, to target cells. uu.nlnih.gov
In the context of this compound, EVs could be engineered to carry the compound and display targeting moieties on their surface to direct them to specific cell types, such as cancer cells. For instance, a study demonstrated the use of monoclonal antibody-directed EVs to deliver Verrucarin A to glioblastoma cells, showing the potential of this approach to cross the blood-brain barrier and inhibit tumor growth in preclinical models. mdpi.comnih.govohiolink.edunih.gov This strategy could be adapted for this compound to explore its therapeutic potential in various cancer models, including those of the central nervous system. nih.gov
Nanoparticle-Based Formulations
Comprehensive Profiling of Molecular Targets beyond Protein Synthesis
While the primary mechanism of action of trichothecenes, including this compound, is the inhibition of protein synthesis, emerging evidence suggests that these compounds may have additional molecular targets. nih.gov A comprehensive understanding of these off-target effects is crucial for a complete picture of their biological activity and for identifying potential new therapeutic applications.
Future research should focus on unbiased, systems-level approaches, such as proteomics and chemical proteomics, to identify the full spectrum of proteins that interact with this compound within the cell. Verrucarin A, a closely related compound, has been shown to modulate signaling pathways such as NF-κB and MAP kinase pathways. researchgate.netmdpi.com Specifically, it has been found to inhibit the phosphorylation of p38 and JNK kinases and to down-regulate the expression of pro-survival proteins like phospho-AKT and phospho-mTOR. mdpi.comnih.gov Investigating whether this compound shares these or has distinct effects on cellular signaling is a key area for future studies. Elucidating these additional molecular targets could reveal novel mechanisms of action and provide a rationale for exploring this compound in new therapeutic contexts.
Comparative Studies with Other Macrocyclic Trichothecenes to Elucidate Specificity of this compound
The macrocyclic trichothecene (B1219388) family encompasses a diverse range of compounds, including satratoxins, roridins, and myrotoxins, each with distinct structural features and biological activities. nih.gov To fully understand the unique properties of this compound, comparative studies with other members of this class are essential.
These studies should aim to elucidate the structure-activity relationships that govern the specificity of this compound for its molecular targets. By comparing the effects of this compound with those of other macrocyclic trichothecenes, such as Verrucarin A, Roridin (B1174069) E, and Satratoxin H, on various cellular processes, researchers can identify the structural motifs responsible for its specific biological profile. nih.govasm.orgunito.it For example, while Verrucarin A is known to inhibit protein synthesis, it also induces apoptosis and modulates inflammatory signaling. mdpi.com Comparative analyses could reveal whether this compound has a similar or distinct profile of activity. Such studies will be invaluable for understanding the nuances of macrocyclic trichothecene toxicology and for guiding the development of analogs with improved therapeutic properties.
Development of this compound as a Research Probe for Specific Cellular Processes
This compound, a macrocyclic trichothecene mycotoxin, has garnered attention as a valuable research tool for dissecting intricate cellular processes. scispace.com Its potent and often specific biological activities allow for the targeted investigation of various signaling pathways and molecular interactions. The development of this compound and its analogs as research probes offers a powerful approach to understanding fundamental cellular mechanisms, including protein synthesis, stress responses, and cell death pathways.
The utility of this compound as a research probe stems from its ability to selectively inhibit protein biosynthesis. scispace.com This characteristic makes it an effective tool for studying cellular events that are dependent on de novo protein synthesis. By arresting this fundamental process, researchers can investigate the half-life of specific proteins, the role of newly synthesized proteins in a particular cellular response, and the downstream consequences of translational inhibition.
Furthermore, studies have highlighted the potential of this compound and related compounds to probe the intricacies of cellular stress and apoptosis. For instance, Verrucarin A, a closely related trichothecene, has been shown to induce apoptosis and modulate key signaling pathways involved in cell survival and death. spandidos-publications.comnih.govspandidos-publications.com These findings suggest that this compound could be similarly employed to investigate the molecular machinery governing programmed cell death.
Recent research has also explored the development of Verrucarin derivatives to enhance their utility as research probes. plos.org By modifying the core structure of this compound, it may be possible to create analogs with altered specificity, potency, or even fluorescent tags for visualization within cells. Such engineered probes could provide more nuanced insights into the localization and dynamics of their cellular targets.
The table below summarizes key research findings related to the use of Verrucarin compounds as research probes, highlighting their targets and the cellular processes they help to elucidate.
| Compound | Cellular Target/Process Investigated | Key Research Findings |
| This compound | Protein Biosynthesis | Preferentially inhibits in vivo protein biosynthesis. scispace.com |
| Verrucarin A | Protein Synthesis, Apoptosis, Steroid Receptor Coactivator-3 (SRC-3) | Potent inhibitor of protein synthesis by preventing peptidyl transferase activity. nih.govplos.org Induces apoptosis through various mechanisms, including ROS-mediated pathways and activation of death receptors. spandidos-publications.comnih.govplos.org Selectively promotes the degradation of SRC-3, a key regulator of cancer progression. nih.govplos.org |
| Verrucarin A | Cell Cycle, Pancreatic Ductal Adenocarcinoma (PDA) | Inhibits proliferation of PDA cells and induces S-phase cell cycle arrest. spandidos-publications.comspandidos-publications.com Downregulates prosurvival signaling pathways such as Akt/NF-κB/mTOR. spandidos-publications.comspandidos-publications.com |
| Verrucarin A | TRAIL-Induced Apoptosis | Sensitizes cancer cells to TRAIL-induced apoptosis through eIF2α/CHOP-dependent DR5 induction. nih.govplos.org |
| Verrucarin A | Endoplasmic Reticulum (ER) Stress | Inhibits tunicamycin-induced ER stress and the expression of GRP78. mdpi.com |
| Anguidine and Verrucarin A | Protein Synthesis in Plasmodium | Effective against blood and liver stages of malaria parasites, suggesting they are useful as chemical probes for protein synthesis inhibitors in these organisms. acs.org |
Conclusion
Summary of Current Understanding of Verrucarin X in Academic Research
This compound is a macrocyclic trichothecene (B1219388) mycotoxin produced by the fungus Myrothecium roridum. scispace.com First identified as a new natural product during screenings for cytotoxic compounds, it belongs to the verrucarin type of trichothecenes. scispace.com Structurally, it is related to the more extensively studied Verrucarin A but is distinguished by modifications on its macrocyclic ring. scispace.com Like other trichothecenes, this compound is a potent inhibitor of protein synthesis in eukaryotic cells. scispace.comontosight.ai
The core of its activity lies in its interaction with the ribosome. High-resolution structural studies have revealed that trichothecenes, including the closely related Verrucarin A, bind to the A-site of the peptidyl transferase center on the 60S ribosomal subunit. nih.govpdbj.org This binding action obstructs the accommodation of aminoacyl-tRNA, thereby stalling protein elongation. nih.gov The key structural features essential for this inhibitory activity are the 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core and the olefinic bond, which are common to this class of mycotoxins. wikipedia.orgmdpi.com The macrocyclic ester bridge that links C-4 and C-15 further enhances its binding and, consequently, its potency. nih.gov Research has shown that this compound exhibits significant cytotoxic activity, with studies demonstrating its ability to inhibit protein biosynthesis in vivo. scispace.com Beyond its fundamental role as a translation inhibitor, related compounds like Verrucarin A have been shown to modulate cellular signaling pathways, such as inhibiting the activation of p38 and JNK MAP kinases, suggesting that this compound may possess similar, yet-to-be-explored, secondary mechanisms of action. mdpi.com
Remaining Challenges and Opportunities for Future Research
Despite the foundational knowledge of this compound, several challenges and corresponding research opportunities remain. A primary challenge is the elucidation of its complete biosynthetic pathway. While the general pathway for the trichothecene core from farnesyl pyrophosphate is understood, the specific enzymatic steps that lead to the unique macrocycle of this compound, particularly the roles of polyketide synthases and acyltransferases, are not fully detailed. wikipedia.orgmdpi.com Understanding these pathways through advanced techniques like genome mining and heterologous expression could enable the bioengineering of novel derivatives. sc.eduhelmholtz-hips.de
Another significant hurdle is the complexity of its chemical synthesis. The total synthesis of the trichothecene core, verrucarol (B1203745), is a formidable challenge due to its dense stereochemistry and strained ring systems. acs.org Developing more efficient and flexible synthetic routes to this compound and its analogues would be a major breakthrough. Such advances would not only confirm its structure but also facilitate the creation of compound libraries to systematically probe structure-activity relationships (SAR). mskcc.org This is crucial for understanding how specific functional groups on the macrocycle contribute to its potency and ribosomal binding affinity. nih.govresearchgate.net
Future research should also focus on exploring its full range of biological activities. While its cytotoxicity is established, its potential selectivity for certain cancer cell lines or its effects on other cellular processes beyond protein synthesis are not well understood. scispace.complos.org For instance, investigating its impact on signaling pathways, as has been initiated for Verrucarin A, could uncover new therapeutic possibilities. mdpi.com Furthermore, there is an opportunity to develop this compound as a chemical probe to study the eukaryotic ribosome with greater precision, helping to dissect the intricate process of translation. oup.com Addressing its high toxicity remains a critical challenge, and future work could focus on creating derivatives with a better therapeutic index, potentially by modifying the core structure to reduce off-target effects while retaining desired activity. ontosight.ainih.gov
Broader Implications of this compound Research in Chemical Biology and Natural Products Science
The study of this compound has broader implications that extend across chemical biology and natural products science. As a potent and specific inhibitor of the eukaryotic ribosome, it serves as a powerful tool for dissecting the mechanisms of protein synthesis. pdbj.orgnih.gov Research into its binding mode provides a detailed blueprint for the rational design of new molecules that can modulate ribosomal function, which is a target of immense therapeutic interest for developing novel antibiotics and anticancer agents. nih.govmskcc.org
In the field of natural products, this compound exemplifies the vast chemical diversity and biological activity present in microbial metabolites. sc.edunih.gov The ongoing effort to understand its biosynthesis and to achieve its total synthesis drives innovation in synthetic and bioorganic chemistry. helmholtz-hips.deacs.org Success in these areas provides new tools and strategies that can be applied to other complex natural products. Moreover, the study of how fungi produce such intricate molecules offers insights into the evolution of metabolic pathways and can lead to the discovery of new biocatalysts for green chemistry applications. sc.edu
Ultimately, research on this compound underscores the importance of natural products as a continuing source of lead compounds for drug discovery. nih.gov It highlights the journey from a natural toxin to a potential therapeutic agent or a biological probe, a path that involves deep investigation into its mechanism of action, structure-activity relationships, and potential for synthetic modification. plos.org This work not only expands our fundamental understanding of molecular biology but also paves the way for the development of new classes of therapeutic agents targeting fundamental cellular machinery. mskcc.orgnih.gov
Q & A
Q. What biosafety protocols are essential when handling this compound due to its cytotoxicity?
- Methodological Answer : Use BSL-2 containment for powder handling, with PPE (gloves, respirators) and chemical fume hoods. Decontaminate waste with 10% sodium hypochlorite. Regularly monitor lab personnel for exposure symptoms (e.g., dermal irritation) and maintain institutional approval for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
